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molecular formula C9H8Br2O B1353493 1-(2,2-dibromoethenyl)-4-methoxybenzene CAS No. 60512-57-4

1-(2,2-dibromoethenyl)-4-methoxybenzene

Cat. No. B1353493
M. Wt: 291.97 g/mol
InChI Key: WPCVWFREMZVRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595415B2

Procedure details

Triphenylphosphine (57.8 g, 220 mmol) was dissolved in dichromomethane (200 ml) in nitrogen atmosphere, and carbon tetrabromide (36.5 g, 110 mmol) was added little by little under cooling with ice, followed by stirring for 30 minutes. Then, p-anisic aldehyde (10.0 g, 73.4 mmol) was dropwise added under cooling with ice, followed by stirring for 10 minutes. The reaction solution was subjected to filtration, silica gel (50 g) was added to the filtrate, and the filtrate was concentrated under reduced pressure to dryness, and the resulting product was purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to give the desired compound 1-(2,2-dibromovinyl)-4-methoxybenzene (21.4 g, quant.) as pale yellow solid.
Quantity
57.8 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([Br:24])(Br)(Br)[Br:21].[CH3:25][O:26][C:27]1[CH:32]=[CH:31][C:30]([CH:33]=O)=[CH:29][CH:28]=1>>[Br:21][C:20]([Br:24])=[CH:33][C:30]1[CH:31]=[CH:32][C:27]([O:26][CH3:25])=[CH:28][CH:29]=1

Inputs

Step One
Name
Quantity
57.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
36.5 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added little by little
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
by stirring for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The reaction solution was subjected to filtration, silica gel (50 g)
ADDITION
Type
ADDITION
Details
was added to the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
the resulting product was purified by silica gel column chromatography (hexane:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(=CC1=CC=C(C=C1)OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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